molecular formula C19H14FN5O4 B2876102 C19H14FN5O4 CAS No. 1396687-14-1

C19H14FN5O4

Cat. No. B2876102
CAS RN: 1396687-14-1
M. Wt: 395.35
InChI Key: FBTYFTNTTSVBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C19H14FN5O4 is a chemical compound commonly known as Tadalafil. It is a phosphodiesterase type 5 (PDE5) inhibitor, primarily used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). While Tadalafil is widely known for its use in treating ED, it has several other scientific research applications that are worth exploring.

Scientific Research Applications

Metal-Organic Frameworks in Catalysis

Metal-organic frameworks (MOFs) are emerging as promising catalysts in transforming CO, CO2, and CH4 into high value-added chemicals. MOFs have shown potential in catalyzing C1 chemistry, which is crucial for the production of clean fuels and chemicals and for future energy sustainability. The use of MOFs in catalysis addresses the challenges posed by the inert nature and low reactivity of C1 molecules, presenting a significant advancement in this field (Cui et al., 2019).

Crystallographic Studies

The compound C19H14N5+·ClO4−·H2O was studied for its crystallographic properties. It forms a quasi-dimeric unit and exhibits a hydrogen-bonding network. This research provides insights into the molecular structure and bonding characteristics of such compounds, which can be essential for understanding their chemical behavior and potential applications (Boča et al., 2000).

Zeolite-Based Catalysts

Zeolites combined with metallic catalytic species have been utilized in the catalytic production of various hydrocarbons and oxygenates from C1 molecules. The development of zeolite-based mono-, bi-, and multifunctional catalysts has enhanced the application of zeolites in C1 chemistry, indicating the significance of these materials in transforming simple carbon-containing compounds into valuable chemicals and fuels (Zhang et al., 2020).

Atmospheric Chemistry

Studies in atmospheric chemistry have identified certain ions as clusters of nitrate ion and α-pinene oxidation products. These findings are relevant in understanding the formation of aerosol particles and their role in atmospheric processes, potentially impacting climate and air quality (Ehn et al., 2012).

Polymerization Catalysts

Sodium 2-arylimino-8-quinolates, varying in aryl and quinolate substituents, have been synthesized and characterized. These compounds exhibit catalytic activities towards the ring-opening polymerization of rac-lactide, demonstrating their potential as catalysts in polymer chemistry (Zhang et al., 2016).

C1 Catalysis

C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. This includes the development of highly efficient catalyst systems and reaction processes, driven by technological and computational advancements (Bao et al., 2019).

properties

IUPAC Name

2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O4/c1-11-8-15(23-28-11)21-16(26)10-25-9-12(6-7-17(25)27)19-22-18(24-29-19)13-4-2-3-5-14(13)20/h2-9H,10H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYFTNTTSVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C19H14FN5O4

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